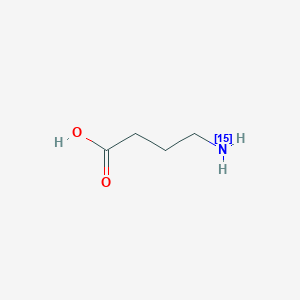

4-Aminobutyric acid-15N

Übersicht

Beschreibung

4-Aminobutyric acid-15N, also known as gamma-aminobutyric acid (GABA), is a non-proteinogenic amino acid that plays a crucial role in the central nervous system. It is primarily known for its function as a neurotransmitter, inhibiting nerve transmission in the brain, which helps to regulate nervous system activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Aminobutyric acid-15N can be synthesized through several methods. One common approach involves the reduction of 4-cyanobutanoic acid using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the decarboxylation of glutamic acid under specific conditions.

Industrial Production Methods: Industrially, this compound is produced through microbial fermentation. Specific strains of bacteria, such as Lactobacillus brevis, are employed to convert monosodium glutamate into this compound under controlled fermentation conditions.

Analyse Chemischer Reaktionen

Thermal Cyclization to Pyroglutamic Acid

Heating aqueous solutions of GABA-

induces intramolecular cyclization, forming L-pyroglutamic acid-

:

Derivatization Reactions

GABA-

participates in condensation and nucleophilic substitution reactions, enabling the synthesis of labeled derivatives. Key examples include:

Reaction with Phthalic Anhydride Derivatives

GABA-

reacts with substituted phthalic anhydrides in glacial acetic acid to form N-substituted imide derivatives :

| Substrate | Conditions | Yield | Product |

|---|---|---|---|

| 3-Chlorophthalic anhydride | 100°C, 3h (AcOH) | 95.5% | Chlorinated imide derivative |

| 4-Isobutylphthalic anhydride | 100°C, 3h (AcOH) | 87.5% | Isobutyl-substituted imide |

| 3,6-Difluorophthalic anhydride | 100°C, 3h (AcOH) | 72.6% | Difluoro-substituted imide |

-

Mechanism : Nucleophilic attack by the

-amine group on the electrophilic carbonyl carbon, followed by cyclization .

Alkylation and Acylation

-

With BCN-OSu : GABA-

reacts with bicyclo[6.1.0]nonyne (BCN) succinimidyl ester in THF/water, forming a stable amide bond (76% yield) . -

With Triethylamine : Ethanol-mediated reflux with triethylamine yields Schiff base intermediates (66% yield) .

Enzymatic Reductive Amination

GABA-

can be synthesized via reductive amination of α-keto acids using

-labeled ammonium chloride and NADPH-regenerating systems :

Wissenschaftliche Forschungsanwendungen

4-Aminobutyric acid-15N has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying neurotransmitter functions and mechanisms.

Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and depression.

Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.

Wirkmechanismus

4-Aminobutyric acid-15N exerts its effects primarily by binding to GABA receptors in the brain. This binding inhibits the transmission of nerve impulses, leading to a calming effect on the nervous system. The molecular targets include GABA_A and GABA_B receptors, which are involved in various signaling pathways that regulate neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

Glutamic Acid: An excitatory neurotransmitter that is a precursor to 4-Aminobutyric acid-15N.

Taurine: Another inhibitory neurotransmitter with similar calming effects on the nervous system.

Beta-Alanine: A non-proteinogenic amino acid with structural similarity to this compound.

Uniqueness: this compound is unique due to its specific role as an inhibitory neurotransmitter in the central nervous system. Unlike glutamic acid, which is excitatory, this compound helps to reduce neuronal excitability, making it crucial for maintaining the balance between excitation and inhibition in the brain.

Biologische Aktivität

4-Aminobutyric acid-15N, commonly known as GABA-15N, is a stable isotope-labeled form of gamma-aminobutyric acid (GABA), which is a principal inhibitory neurotransmitter in the central nervous system. The incorporation of the nitrogen isotope (15N) allows for advanced analytical techniques, particularly in metabolic studies and neurobiological research. This article explores the biological activity of GABA-15N, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolic Pathways

GABA is synthesized from glutamate through the action of the enzyme glutamic acid decarboxylase (GAD). The introduction of the 15N label facilitates the tracking of nitrogen metabolism in various biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy. Research has demonstrated that GABA-15N can be effectively utilized to study amino acid transport and metabolism in cell cultures, providing insights into its role in neurotransmission and metabolic regulation.

Table 1: Key Metabolic Pathways Involving GABA-15N

| Pathway | Enzyme | Substrates | Products |

|---|---|---|---|

| GABA Synthesis | Glutamic Acid Decarboxylase | Glutamate | GABA |

| GABA Degradation | GABA Transaminase | GABA | Succinic Semialdehyde |

| GABA Reuptake | GABA Transporters | GABA | Recycled GABA |

Physiological Effects

GABA exerts significant physiological effects, primarily through its action on GABA receptors (GABAA and GABAB). These receptors mediate inhibitory neurotransmission, contributing to the regulation of neuronal excitability. The 15N-labeled form allows researchers to quantitatively assess GABA's dynamics in vivo and in vitro.

Case Study: Neurotransmission Regulation

A study investigated the effects of GABA-15N on neurotransmission in mouse models. It was observed that administration of GABA-15N led to increased levels of both GABA and glutamate in various brain regions, indicating enhanced neurotransmitter balance. This finding suggests that GABA-15N can act as a neuromodulator, potentially influencing conditions such as anxiety and epilepsy.

Therapeutic Applications

The therapeutic potential of GABA-15N extends into various domains, including neuropharmacology and metabolic disorders. Its ability to modulate neurotransmitter levels makes it a candidate for treating conditions like anxiety disorders, epilepsy, and even certain neurodegenerative diseases.

Table 2: Therapeutic Applications of GABA-15N

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anxiety Disorders | Enhances inhibitory neurotransmission | Reduces anxiety symptoms |

| Epilepsy | Stabilizes neuronal excitability | Decreases seizure frequency |

| Neurodegenerative Diseases | Modulates synaptic plasticity | Supports cognitive function |

Eigenschaften

IUPAC Name |

4-(15N)azanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746147 | |

| Record name | 4-(~15~N)Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58485-43-1 | |

| Record name | 4-(~15~N)Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58485-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.